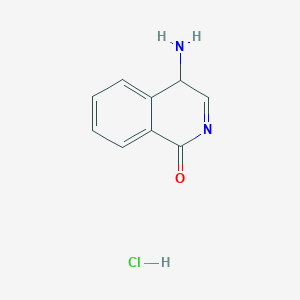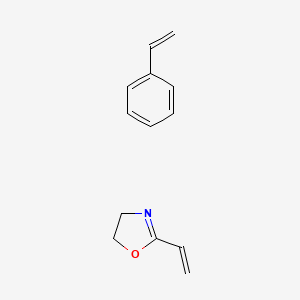
2-Ethenyl-4,5-dihydro-1,3-oxazole;styrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethenyl-4,5-dihydro-1,3-oxazole;styrene is a compound that combines the structural features of both oxazole and styrene. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Styrene, on the other hand, is an aromatic hydrocarbon with a vinyl group attached to a benzene ring. This unique combination of structures imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethenyl-4,5-dihydro-1,3-oxazole typically involves the cyclization of β-hydroxy amides using reagents such as Deoxo-Fluor® or diethylaminosulfur trifluoride (DAST). The reaction is carried out at room temperature, and the resulting oxazoline can be further oxidized to the corresponding oxazole using commercial manganese dioxide .
Industrial Production Methods
Industrial production of 2-Ethenyl-4,5-dihydro-1,3-oxazole may involve continuous flow processes to ensure high yield and purity. The use of packed reactors containing commercial manganese dioxide allows for efficient oxidation of oxazolines to oxazoles .
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethenyl-4,5-dihydro-1,3-oxazole undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert oxazoles back to oxazolines under specific conditions.
Substitution: The vinyl group in the compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, and other oxidizing agents.
Reduction: Hydrogen gas in the presence of a catalyst.
Substitution: Electrophiles such as halogens or alkylating agents.
Major Products Formed
Oxidation: Formation of oxazoles.
Reduction: Formation of oxazolines.
Substitution: Formation of substituted oxazoles or styrene derivatives.
Wissenschaftliche Forschungsanwendungen
2-Ethenyl-4,5-dihydro-1,3-oxazole has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Ethenyl-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets and pathways. The compound’s oxazole ring can interact with enzymes and receptors, modulating their activity. The vinyl group can also participate in various chemical reactions, contributing to the compound’s overall biological and chemical effects .
Vergleich Mit ähnlichen Verbindungen
2-Ethenyl-4,5-dihydro-1,3-oxazole can be compared with other similar compounds, such as:
2-Ethyl-4,5-dihydro-1,3-oxazole: Similar structure but lacks the vinyl group.
2-Ethyl-2-oxazoline: Another oxazole derivative with different substituents.
2,4,5-Trimethyl-2,5-dihydro-1,3-oxazole: Contains additional methyl groups, leading to different chemical properties.
Eigenschaften
Molekularformel |
C13H15NO |
|---|---|
Molekulargewicht |
201.26 g/mol |
IUPAC-Name |
2-ethenyl-4,5-dihydro-1,3-oxazole;styrene |
InChI |
InChI=1S/C8H8.C5H7NO/c1-2-8-6-4-3-5-7-8;1-2-5-6-3-4-7-5/h2-7H,1H2;2H,1,3-4H2 |
InChI-Schlüssel |
CCLUUWFOQAVFKN-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=CC=CC=C1.C=CC1=NCCO1 |
Verwandte CAS-Nummern |
27341-52-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


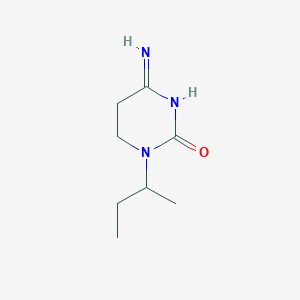
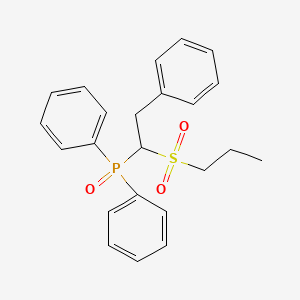


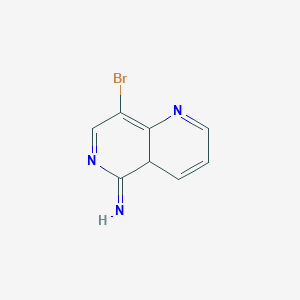
![methyl 3-[(E)-amino(hydroxyimino)methyl]benzoate](/img/structure/B12342907.png)
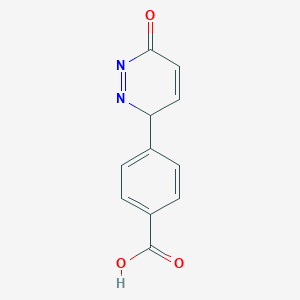

![N-[9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide](/img/structure/B12342919.png)
![tert-butyl N-[[(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl]methyl]carbamate](/img/structure/B12342925.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide](/img/structure/B12342938.png)
